4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-
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Overview
Description
4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]- is a heterocyclic compound that contains a thiazolone ring substituted with a 2-fluorophenylamino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]- typically involves the reaction of 2-fluoroaniline with thioisocyanate, followed by cyclization to form the thiazolone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]- involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial in treating certain diseases.
Comparison with Similar Compounds
- 2-[(2-Fluorophenyl)amino]-5-isopropyl-1,3-thiazol-4(5H)-one
- 2-[(2-Fluorophenyl)amino]-5-methyl-1,3-thiazol-4(5H)-one
Comparison:
- Uniqueness: 4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
- Biological Activity: Similar compounds may have different biological activities due to variations in their substitution patterns .
Properties
Molecular Formula |
C9H7FN2OS |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7FN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI Key |
REVWJENPLGEDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2F)S1 |
Origin of Product |
United States |
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